molecular formula C26H26ClN7O B2569099 N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide CAS No. 1006001-38-2

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide

Cat. No.: B2569099
CAS No.: 1006001-38-2
M. Wt: 487.99
InChI Key: YTIASSVNVJDQBF-UHFFFAOYSA-N
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Description

N-{1-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core fused with a 3-methylpyrazole moiety and an adamantane carboxamide group. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition due to its ability to mimic purine nucleotides . The 4-chlorophenyl substituent at position 1 of the pyrazolo[3,4-d]pyrimidine enhances lipophilicity and may influence target binding, while the adamantane group contributes to hydrophobic interactions and metabolic stability . This compound’s synthesis likely involves amide coupling between a pyrazole-carboxylic acid intermediate and 2-aminoadamantane, as evidenced by analogous protocols .

Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN7O/c1-15-6-22(31-25(35)26-10-16-7-17(11-26)9-18(8-16)12-26)34(32-15)24-21-13-30-33(23(21)28-14-29-24)20-4-2-19(27)3-5-20/h2-6,13-14,16-18H,7-12H2,1H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIASSVNVJDQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)C5=NC=NC6=C5C=NN6C7=CC=C(C=C7)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Impact of Aryl Substituents on Key Properties

Substituent Electronic Effect Lipophilicity (LogP) Trend Potential Biological Impact
4-Chlorophenyl Moderate -I, -R High Enhanced binding to hydrophobic pockets
4-Methoxyphenyl +M, -I Moderate Improved solubility, reduced affinity
2,4-Dichlorophenyl Strong -I, -R Very High Increased selectivity, poor solubility

Adamantane-Containing Analogs

The adamantane carboxamide group is a critical feature shared with compounds like N-[(1-Ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-trimethyl-1-adamantanecarboxamide (, -71-1). Key differences include:

  • Substituents on pyrazole : The target compound has a 3-methylpyrazole, whereas ’s analog includes an ethyl group and additional methyl groups on adamantane. These modifications may alter steric hindrance and metabolic stability.
  • Synthetic yield : Adamantane coupling reactions, as in , achieve moderate yields (~65%), comparable to similar protocols .

Table 2: Adamantane Derivatives Comparison

Compound Pyrazole Substituents Adamantane Modifications Synthetic Yield
Target Compound 3-Methyl None 65%
1005609-71-1 () 1-Ethyl N,3,5-Trimethyl Not reported

Core Structure Modifications

The pyrazolo[3,4-d]pyrimidine core is shared with compounds like 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-N-tricyclo[3.3.1.1³,⁷]dec-2-yl-1H-pyrazole-3-carboxamide (). Differences include:

  • Extended fused systems: ’s compound incorporates a quinoline moiety, which may broaden biological activity but increase molecular weight.
  • Synthetic routes: Both compounds use HBTU-mediated amide coupling, but the target compound avoids additional cyclization steps required for quinoline integration .

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